molecular formula C16H16F3N3O3 B6451380 2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2549033-29-4

2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No. B6451380
CAS RN: 2549033-29-4
M. Wt: 355.31 g/mol
InChI Key: NBMMBIXBLUUVGA-UHFFFAOYSA-N
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Description

The compound “2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine” is a complex organic molecule. It contains several functional groups, including an oxazole ring, a pyrrolidine ring, a trifluoromethyl group, and a methoxy group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The oxazole ring could be formed using methods such as the Robinson–Gabriel synthesis or the Fischer oxazole synthesis . The pyrrolidine ring could be introduced through a variety of methods, including cyclization reactions . The trifluoromethyl group could be added using a reagent such as trifluoromethyl iodide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxazole and pyrrolidine rings would introduce a degree of rigidity into the structure, while the methoxy and trifluoromethyl groups could potentially engage in various intermolecular interactions .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the oxazole ring could undergo electrophilic aromatic substitution at the C5 position . The pyrrolidine ring could potentially be opened under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazole ring would make the compound somewhat aromatic . The compound would likely be a weak base due to the presence of the oxazole ring .

Scientific Research Applications

Oxazoline Synthesis and Oxidation

Background: Oxazolines and oxazoles are essential structural motifs found in natural products. They serve as valuable scaffolds for medicinal chemistry and other applications .

Application:

Antitubercular Activity

Background: Imidazo[1,2-a]pyridine analogues have gained attention due to their diverse applications in medicinal chemistry. Some exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Application:

1,2,4-Oxadiazole Synthesis

Background: 1,2,4-Oxadiazoles are versatile heterocycles with various applications in drug discovery and materials science.

Application:

Benzylic Position Reactions

Background: Benzylic halides undergo specific reactions based on their substitution pattern.

Application:

Formation of Oximes and Hydrazones

Background: Aldehydes and ketones react with hydroxylamine and hydrazine to form oximes and hydrazones, respectively.

Application:

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research could explore the potential applications of this compound in areas such as medicinal chemistry. For example, it could be investigated for its potential to act as a drug molecule . Additionally, new synthetic routes to this compound could be developed to improve its accessibility .

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3/c1-10-7-12(21-25-10)15(23)22-6-5-11(8-22)9-24-14-4-2-3-13(20-14)16(17,18)19/h2-4,7,11H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMMBIXBLUUVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(C2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine

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